

physicochemical properties of 2-Methylquinoline-4-carboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylquinoline-4-carboxamide**

Cat. No.: **B101038**

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2-Methylquinoline-4-carboxamide**

Introduction

2-Methylquinoline-4-carboxamide, with the CAS Number 15821-13-3, is a chemical compound belonging to the quinoline carboxamide class.^{[1][2]} This class of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. Quinoline derivatives have been explored for their potential as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents.^{[3][4]} This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and biological context of **2-Methylquinoline-4-carboxamide** and its closely related analogues, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The data available for **2-Methylquinoline-4-carboxamide** and its parent acid are summarized below.

Table 1: Core Physicochemical Properties of **2-Methylquinoline-4-carboxamide**

Property	Value	Source
IUPAC Name	2-Methylquinoline-4-carboxamide	[2]
CAS Number	15821-13-3	[1] [2]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	[2]
Molecular Weight	186.21 g/mol (Calculated)	
Synonyms	2-Methyl-4-quinolincarboxamide	[2]

Table 2: Computed and Experimental Properties of Related Quinoline Structures

Property	2-Methylquinoline-4-carboxylic acid	N-phenyl-2-methylquinoline-4-carboxamide	Quinoline-4-carboxamide
Molecular Formula	C ₁₁ H ₉ NO ₂ [5]	C ₁₈ H ₁₄ N ₂ O [6]	C ₁₀ H ₈ N ₂ O [7]
Molecular Weight	187.19 g/mol [5]	274.32 g/mol [6]	172.18 g/mol [7]
logP (Partition Coefficient)	2.4 (XLogP3) [5]	3.82 (Predicted) [6]	-0.2 (XLogP3) [7]
Hydrogen Bond Donors	1 [5]	1 [6]	1 [7]
Hydrogen Bond Acceptors	2 [5]	3 [6]	2 [7]
Polar Surface Area (PSA)	50.2 Å ² [5]	46.2 Å ² [6]	56 Å ² [7]

Experimental Protocols & Synthesis

The synthesis of quinoline-4-carboxamides can be achieved through several established chemical reactions. The most common pathway involves the formation of the quinoline-4-carboxylic acid core, followed by an amidation step.

Synthesis of the Precursor: 2-Methylquinoline-4-carboxylic acid

The quinoline core of the target molecule is typically synthesized via classic reactions such as the Doeblner or Pfitzinger reactions.

- Doeblner Reaction: This method involves the condensation of an aniline, an aldehyde, and pyruvic acid. For 2-methylquinoline-4-carboxylic acid, this would involve reacting an aniline with pyruvic acid.[3]
- Pfitzinger Reaction: This reaction synthesizes the quinoline-4-carboxylic acid core by reacting isatin with a carbonyl compound under basic conditions.[4][8]

Protocol: Amidation of 2-Methylquinoline-4-carboxylic acid

The conversion of the carboxylic acid to the primary amide is a standard procedure in organic synthesis.

Objective: To synthesize **2-Methylquinoline-4-carboxamide** from its corresponding carboxylic acid precursor.

Methodology:

- Acyl Chloride Formation: 2-Methylquinoline-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), in an inert solvent like dichloromethane (DCM).[9][10] This converts the carboxylic acid into the more reactive acyl chloride intermediate.
- Reaction with Ammonia: The crude acyl chloride is then dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and treated with a source of ammonia.[10] This can be aqueous ammonia (NH_4OH) or ammonia gas bubbled through the solution at a controlled temperature (typically 0 °C).[10]
- Work-up and Purification: The reaction mixture is stirred until completion (monitored by Thin Layer Chromatography, TLC). The product is then typically isolated by filtration if it precipitates, or by extraction after quenching the reaction.[10] The crude product can be

purified by recrystallization or silica gel column chromatography to yield pure **2-Methylquinoline-4-carboxamide**.

A general workflow for this synthesis is depicted below.

Step 1: Quinoline Core Synthesis

Isatin / Aniline Carbonyl Compound / Pyruvic Acid

Base / Acid

Pfitzinger or
Doebner Reaction

2-Methylquinoline-4-carboxylic acid

Step 2: Amidation

SOCl₂ or Oxalyl Chloride

2-Methylquinoline-4-carboxylic acid

DMF (cat.)

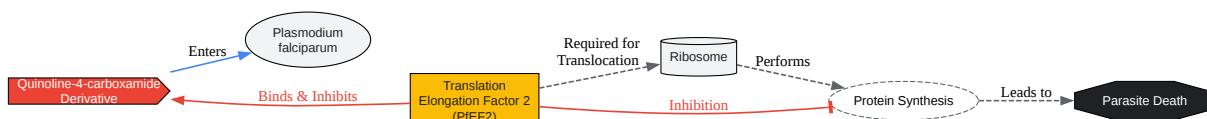
Acyl Chloride Intermediate

Ammonia (NH₃)

2-Methylquinoline-4-carboxamide

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **2-Methylquinoline-4-carboxamide**.


Biological Activity and Mechanism of Action

While specific data on the biological activity of **2-Methylquinoline-4-carboxamide** is limited in the provided results, the broader class of quinoline-4-carboxamides has been identified as a promising source of antimalarial agents.[9][11]

A notable derivative, DDD107498, acts through a novel mechanism: the inhibition of the parasite's translation elongation factor 2 (PfEF2).[9][11] PfEF2 is essential for protein synthesis in the malaria parasite, *Plasmodium falciparum*. By inhibiting this factor, the compound effectively halts the parasite's ability to produce proteins, leading to its death. This mechanism is active against multiple life-cycle stages of the parasite.[9][11]

The discovery of this class of compounds originated from phenotypic screening of chemical libraries against the blood stage of *P. falciparum*.[9][11] Initial hits often displayed potent antiplasmodial activity but had suboptimal physicochemical properties, such as high lipophilicity and poor metabolic stability.[11] Subsequent medicinal chemistry efforts focused on optimizing these properties to develop preclinical candidates with improved efficacy and pharmacokinetic profiles.[9][11]

The proposed mechanism of action for this class of antimalarials is illustrated below.

[Click to download full resolution via product page](#)

Caption: Proposed antimalarial mechanism of action for quinoline-4-carboxamides.

Conclusion

2-Methylquinoline-4-carboxamide is a member of a chemically and biologically significant class of compounds. This guide provides a foundational understanding of its physicochemical properties, established synthesis routes, and the promising therapeutic potential of the

quinoline-4-carboxamide scaffold, particularly in the context of antimalarial drug discovery. The detailed protocols and mechanistic diagrams serve as a valuable resource for researchers aiming to explore and expand upon the utility of this molecular framework in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-methylquinoline-4-carboxamide | 15821-13-3 [chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-methyl-N-phenylquinoline-4-carboxamide (332177-68-1) for sale [vulcanchem.com]
- 7. Quinoline-4-carboxamide | C10H8N2O | CID 3753329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 2-Methylquinoline-4-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101038#physicochemical-properties-of-2-methylquinoline-4-carboxamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com